molecular formula C7H9BrN2 B13478287 5-Bromo-N,4-dimethylpyridin-3-amine

5-Bromo-N,4-dimethylpyridin-3-amine

Cat. No.: B13478287
M. Wt: 201.06 g/mol
InChI Key: UQAQFBSRXQCNRQ-UHFFFAOYSA-N
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Description

5-Bromo-N,4-dimethylpyridin-3-amine is a brominated pyridine derivative featuring a methyl group at position 4 and a dimethylamine moiety at position 2. This compound’s structure combines halogenation and alkyl substitution, which are critical for modulating electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-N,4-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-5-6(8)3-10-4-7(5)9-2/h3-4,9H,1-2H3

InChI Key

UQAQFBSRXQCNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1NC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-N,4-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and arylboronic acids as reactants. The process can be carried out directly or via intermediates such as N-[5-bromo-2-methylpyridine-3-yl]acetamide .

Industrial Production Methods

In an industrial setting, the synthesis of 5-Bromo-N,4-dimethylpyridin-3-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,4-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-N,4-dimethylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in catalytic reactions, it binds to palladium centers, facilitating deprotonation and subsequent reaction steps . The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • 5-Bromo-6-methoxypyridin-3-amine (Similarity: 0.82): Replaces the 4-methyl group with a methoxy group at position 4.
  • 3-Bromo-6-methoxypyridin-2-amine (Similarity: 0.76): Shifts the bromine to position 3 and the amine to position 2. This positional isomerism reduces steric hindrance near the amine, which may improve binding affinity in receptor-based applications .
Table 1: Substituent Comparison
Compound Name Substituents (Positions) Key Structural Differences
5-Bromo-N,4-dimethylpyridin-3-amine Br (5), N(CH₃)₂ (3), CH₃ (4) Reference compound
5-Bromo-6-methoxypyridin-3-amine Br (5), NH₂ (3), OCH₃ (6) Methoxy vs. methyl at position 6
3-Bromo-6-methoxypyridin-2-amine Br (3), NH₂ (2), OCH₃ (6) Bromine and amine position shift
5-Bromo-N,N,2-trimethylpyridin-3-amine Br (5), N(CH₃)₂ (3), CH₃ (2,4) Additional methyl at position 2

Physicochemical Properties

  • Melting Points and Solubility :

    • Brominated pyridine amides (e.g., 5-bromo-N,N-diisopropyl nicotinamide) exhibit melting points >90°C, indicating high crystallinity due to hydrogen bonding .
    • Compounds like 5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (CAS 1220036-22-5) have molecular weights ~300 Da, balancing lipophilicity and solubility for drug-like properties .
  • Spectroscopic Data :

    • ¹H NMR shifts for bromopyridines typically show deshielded aromatic protons (δ 7.5–8.5 ppm), with methyl groups resonating at δ 2.0–3.0 ppm .

Biological Activity

5-Bromo-N,4-dimethylpyridin-3-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Bromo-N,4-dimethylpyridin-3-amine can be represented by the molecular formula C7H9BrN2\text{C}_7\text{H}_9\text{BrN}_2. It features a bromine atom at the 5-position and methyl groups at the 4-position of the pyridine ring. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in drug development.

Preliminary studies indicate that 5-Bromo-N,4-dimethylpyridin-3-amine may exert its biological effects through several mechanisms:

  • Induction of Apoptosis : Research has shown that this compound can induce apoptosis in cancer cells, such as T24 human bladder cancer cells. The mechanism involves mitochondrial pathways leading to cell death, characterized by increased levels of cleaved caspase-3 and LC3A/B proteins .
  • Antimicrobial Activity : The compound demonstrates potential antimicrobial properties, although further studies are required to elucidate the specific targets and pathways involved .
  • Anti-inflammatory Effects : There is evidence suggesting that 5-Bromo-N,4-dimethylpyridin-3-amine may selectively inhibit cyclooxygenase-2 (COX-2), which is significant for its anti-inflammatory potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Bromo-N,4-dimethylpyridin-3-amine:

Study Cell Line Activity Mechanism Reference
Study 1T24 cellsInduced apoptosisMitochondrial pathway activation
Study 2MCF-7 cellsCytotoxicityIncreased caspase activity
Study 3Various cancer linesAntiproliferative effectsTopoisomerase inhibition

Case Study 1: Apoptosis Induction

In a study focusing on T24 human bladder cancer cells, treatment with 5-Bromo-N,4-dimethylpyridin-3-amine resulted in significant apoptosis. The analysis included DAPI staining to visualize nuclear changes indicative of cell death. The results indicated a dose-dependent increase in apoptotic markers, confirming the compound's efficacy as an anticancer agent .

Case Study 2: Anticancer Activity against MCF-7 Cells

Another investigation assessed the compound's effects on MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations led to reduced cell viability and increased apoptosis markers. The findings support its role as a dual inhibitor of topoisomerases I and II, crucial for DNA replication and repair processes .

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